molecular formula C17H19NO3S B5834721 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide

Cat. No.: B5834721
M. Wt: 317.4 g/mol
InChI Key: KZRLGSIOHSTOEJ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide, also known as DETA-NONOate, is a nitric oxide donor compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a stable and water-soluble compound that can release nitric oxide (NO) in a controlled manner.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide releases nitric oxide in a controlled manner, which then activates the soluble guanylate cyclase (sGC) enzyme. The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which then activates protein kinase G (PKG). PKG then phosphorylates various target proteins, leading to the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including vasodilation, antiplatelet activity, and anti-inflammatory effects. It has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide has several advantages for lab experiments, including its stability, water solubility, and ability to release nitric oxide in a controlled manner. However, it also has some limitations, such as its potential to decompose over time and the need for specialized equipment to handle nitric oxide gas.

Future Directions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide has potential for further research in various fields, including cardiovascular diseases, cancer, and neurodegenerative disorders. Future research could focus on developing more stable and effective nitric oxide donor compounds, investigating the role of nitric oxide in various physiological processes, and exploring the therapeutic potential of nitric oxide in different diseases. Additionally, further studies could investigate the potential use of this compound in combination with other drugs or treatments for enhanced therapeutic effects.

Synthesis Methods

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide can be synthesized by reacting diethylenetriamine (DETA) with 3,4-dimethoxyphenylethyl bromide followed by reacting the resulting compound with 2-thiophenecarbonyl chloride. The final product is obtained by reacting the intermediate compound with nitric oxide gas in the presence of a catalyst.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide has been extensively used in scientific research as a nitric oxide donor compound. It has been shown to have potential therapeutic applications in various fields, including cardiovascular diseases, cancer, and neurodegenerative disorders. This compound has been used to study the effects of nitric oxide on platelet aggregation, vascular smooth muscle relaxation, and angiogenesis. It has also been used as a tool to investigate the role of nitric oxide in cancer cell proliferation, apoptosis, and metastasis. In addition, this compound has been used to study the neuroprotective effects of nitric oxide in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-20-15-7-5-13(12-16(15)21-2)9-10-18-17(19)8-6-14-4-3-11-22-14/h3-8,11-12H,9-10H2,1-2H3,(H,18,19)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRLGSIOHSTOEJ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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